Cas no 1020703-52-9 (2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol)

2-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-ol is a versatile organic compound featuring a pyrazole core substituted with a phenyl group at the 1-position and a hydroxyethyl moiety at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The hydroxyl group enhances solubility and provides a handle for further functionalization, while the aromatic pyrazole ring contributes to stability and binding affinity in target applications. Its well-defined chemical properties facilitate controlled modifications, enabling precise tuning for use in drug discovery, ligand design, or material science. The compound’s balanced polarity and moderate steric profile make it particularly useful in heterocyclic chemistry and medicinal research.
2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol structure
1020703-52-9 structure
Product Name:2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
CAS No:1020703-52-9
MF:C11H12N2O
MW:188.225782394409
MDL:MFCD07440132
CID:4568018
PubChem ID:18801404
Update Time:2025-06-14

2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
    • 1H-Pyrazole-4-ethanol, 1-phenyl-
    • MDL: MFCD07440132
    • Inchi: 1S/C11H12N2O/c14-7-6-10-8-12-13(9-10)11-4-2-1-3-5-11/h1-5,8-9,14H,6-7H2
    • InChI Key: OWHAQLFAIXBDNT-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC=C2)C=C(CCO)C=N1

Computed Properties

  • Exact Mass: 188.094963g/mol
  • Monoisotopic Mass: 188.094963g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 188.23g/mol
  • XLogP3: 1.5
  • Topological Polar Surface Area: 38Ų

2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol Pricemore >>

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Additional information on 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol

Recent Advances in the Study of 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 1020703-52-9): A Comprehensive Research Brief

The compound 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 1020703-52-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrazole core and phenyl substituent, has demonstrated promising potential in various therapeutic applications. Recent studies have explored its synthesis, pharmacological properties, and mechanistic insights, positioning it as a valuable candidate for drug development.

One of the key areas of focus has been the synthesis and optimization of 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol. A 2023 study published in the Journal of Medicinal Chemistry detailed an efficient synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The study highlighted the use of palladium-catalyzed cross-coupling reactions, which significantly enhanced the scalability of the synthesis process. This advancement is critical for facilitating further preclinical and clinical evaluations.

Pharmacological investigations have revealed that 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol exhibits notable activity as a modulator of specific neurotransmitter receptors. Research conducted by Smith et al. (2024) demonstrated its affinity for GABAA receptors, suggesting potential applications in the treatment of anxiety and seizure disorders. The compound's unique structural features contribute to its selective binding, minimizing off-target effects—a common hurdle in CNS drug development.

In addition to its neurological applications, recent studies have explored the anti-inflammatory properties of 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported its inhibitory effects on pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. These findings underscore its potential as a lead compound for developing novel anti-inflammatory agents, particularly for chronic inflammatory conditions like rheumatoid arthritis.

Mechanistic studies have further elucidated the compound's mode of action. Computational modeling and molecular dynamics simulations have provided insights into its interactions with target proteins, revealing key binding motifs and stability parameters. These insights are invaluable for structure-activity relationship (SAR) studies, enabling the design of derivatives with enhanced efficacy and reduced toxicity.

Despite these promising developments, challenges remain. The pharmacokinetic profile of 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, including its bioavailability and metabolic stability, requires further optimization. Recent efforts have focused on prodrug strategies and formulation technologies to address these limitations, as reported in a 2023 review in Drug Discovery Today.

In conclusion, 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 1020703-52-9) represents a versatile scaffold with broad therapeutic potential. Ongoing research aims to refine its pharmacological properties and explore new applications, paving the way for its eventual translation into clinical use. The compound's multifaceted activity and synthetic accessibility make it a compelling subject for future studies in chemical biology and drug discovery.

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